molecular formula C12H10O5 B8662561 3-(1,3-Benzodioxol-5-yl)glutaric anhydride

3-(1,3-Benzodioxol-5-yl)glutaric anhydride

Cat. No.: B8662561
M. Wt: 234.20 g/mol
InChI Key: JCFALDFNONMKLM-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)glutaric anhydride is a useful research compound. Its molecular formula is C12H10O5 and its molecular weight is 234.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)oxane-2,6-dione

InChI

InChI=1S/C12H10O5/c13-11-4-8(5-12(14)17-11)7-1-2-9-10(3-7)16-6-15-9/h1-3,8H,4-6H2

InChI Key

JCFALDFNONMKLM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)OC1=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(1,3-benzodioxol-5-yl)pentanedioic acid (2 g, 7.9 mmoles) was suspended in acetic anhydride (50 ml) and refluxed for two hours. The reaction mixture was allowed to cool to room temperature and the solvent was removed under reduced pressure. The residue was triturated with ether to give the product (1.3 g, 70%). 1H NMR (DMSO-d6) δ 6.91 (m, 1H), 6.89 (m, 1H), 6.72 (m, 1H), 6.01 (s, 2H), 3.53-3.41 (m, 1H), 3.07-2.89 (m, 4H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

3-(1,3-benzodioxol-5-yl)glutaric acid (3.2 g) was treated with acetyl chloride (15 mL) and the resulting mixture heated at reflux for 5 hours. The cooled reaction mixture was then azeotroped with toluene (2×100 mL) and concentrated under reduced pressure. The residue was slurried with diethyl ether and filtered to afford the title compound (2.91 g).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

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